An In-Depth Technical Guide to 4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic Acid (CAS 97268-15-0)
An In-Depth Technical Guide to 4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic Acid (CAS 97268-15-0)
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are essential for navigating complex structure-activity relationship (SAR) optimizations. 4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid (CAS 97268-15-0) is a prime example of such a scaffold[1]. Featuring a fully halogenated thiophene ring conjugated to a versatile keto-acid chain, this compound serves as a critical intermediate.
The strategic incorporation of the 3,4,5-trichlorothiophene moiety provides two distinct advantages:
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Metabolic Stability: The complete substitution of the thiophene ring blocks primary sites of cytochrome P450-mediated oxidative metabolism.
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Lipophilicity & Halogen Bonding: The dense chlorine substitution significantly increases the partition coefficient (LogP), enhancing membrane permeability while offering potential halogen-bonding interactions with target protein backbones.
Concurrently, the 4-oxobutanoic acid (succinyl) side chain acts as a classic Haworth-type bifunctional handle, enabling divergent synthetic pathways toward complex nitrogenous heterocycles such as piperidines, pyridazinones, and quinazolines[2].
Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical properties of CAS 97268-15-0 is critical for predicting its behavior in both synthetic workflows and downstream biological assays. The dual presence of a hydrogen-bond donating carboxylic acid and multiple hydrogen-bond accepting sites (carbonyls and sulfur) makes it a versatile polar-hydrophobic hybrid.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| Molecular Weight | 287.55 g/mol | Falls well within the Lipinski Rule of 5 for fragment/intermediate design[1]. |
| Molecular Formula | C₈H₅Cl₃O₃S | High halogen content drives lipophilicity. |
| SMILES | OC(=O)CCC(=O)C1=C(Cl)C(Cl)=C(Cl)S1 | Unambiguous linear notation confirming C2-acylation[1]. |
| H-Bond Donors | 1 | Derived entirely from the terminal carboxylic acid[3]. |
| H-Bond Acceptors | 3 | Ketone oxygen, carboxylic oxygen, and thiophene sulfur[3]. |
| Rotatable Bonds | 4 | Provides conformational flexibility for the side chain during target binding or cyclization[3]. |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | Optimal for membrane permeability; allows for further functionalization without exceeding the 140 Ų limit for oral bioavailability[3]. |
Synthetic Methodology: The Friedel-Crafts Acylation
The foundational synthesis of 4-oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid relies on the highly regioselective Friedel-Crafts acylation of 3,4,5-trichlorothiophene with succinic anhydride[4][5]. Because positions 3, 4, and 5 are sterically and electronically blocked by chlorine atoms, electrophilic aromatic substitution is exclusively directed to the C2 position.
Mechanistic Workflow
Caption: Mechanistic workflow of the Friedel-Crafts acylation to synthesize CAS 97268-15-0.
Standardized Experimental Protocol
To ensure a self-validating and high-yielding reaction, the stoichiometry of the Lewis acid is the most critical parameter.
Reagents & Causality:
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3,4,5-Trichlorothiophene (1.0 eq): The nucleophilic aromatic substrate.
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Succinic Anhydride (1.1 eq): The acylating agent. A slight excess ensures complete consumption of the valuable thiophene.
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Aluminum Chloride, AlCl₃ (2.2 eq): Critical Causality: A minimum of 2.2 equivalents is strictly required[5]. The first equivalent activates the succinic anhydride by forming the reactive acylium ion. The second equivalent irreversibly coordinates with the newly formed ketone carbonyl of the product. If less than 2 equivalents are used, the reaction will stall at 50% conversion.
Step-by-Step Procedure:
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Activation: In a flame-dried, round-bottom flask under an argon atmosphere, suspend anhydrous AlCl₃ (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add succinic anhydride (1.1 eq) in portions. Stir for 30 minutes to allow the formation of the acylium ion complex.
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Electrophilic Attack: Dissolve 3,4,5-trichlorothiophene (1.0 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes. Maintaining the temperature at 0 °C during addition controls the exotherm and prevents unwanted polymerization.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. The reaction mixture will typically darken as the product-aluminum complex forms.
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Quench & Cleavage: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl (approx. 10 mL HCl per 100 g ice). Causality: The highly acidic aqueous environment is necessary to hydrolyze the strong aluminum-ketone complex and liberate the free keto-acid[4].
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Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: The crude solid can be recrystallized from a mixture of toluene and heptane to yield the pure 4-oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid as a crystalline solid.
Analytical Self-Validation
The Nuclear Magnetic Resonance (NMR) spectrum of this product is uniquely self-validating. Because the thiophene ring is fully substituted (three chlorines and one acyl group), there will be zero aromatic protons visible in the ¹H NMR spectrum . The spectrum will exclusively display:
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Two distinct aliphatic multiplets (or pseudo-triplets) between 2.60–3.30 ppm, corresponding to the four protons of the succinyl -CH₂-CH₂- bridge.
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A broad singlet far downfield (>10.0 ppm) corresponding to the carboxylic acid proton (-COOH).
Downstream Applications in Drug Discovery
The true value of CAS 97268-15-0 lies in its utility as a bifunctional precursor. The 1,4-dicarbonyl-like relationship between the ketone and the carboxylic acid makes it an ideal substrate for condensation and cyclization reactions[6].
Divergent Heterocyclic Pathways
Caption: Divergent synthetic pathways utilizing the keto-acid core for heterocycle discovery.
Key Transformations:
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Piperidine Synthesis: Reductive amination of the ketone with primary amines, followed by formal coupling or cyclization, yields complex piperidine structures. For instance, derivatives like Piperidine, 1-[2,2-dimethyl-1-(3,4,5-trichloro-2-thienyl)-3-butenyl]- (CAS 138617-68-2) leverage this core to build bulky, lipophilic amine therapeutics[2].
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Quinazoline Coupling: The carboxylic acid can be esterified (e.g., to an ethyl ester) and subsequently coupled with quinazoline cores to yield compounds like Ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate analogs (CAS 882747-85-5), which are frequently screened in kinase inhibitor libraries[6].
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Pyridazinone Formation: Direct condensation of the keto-acid with hydrazine derivatives under reflux conditions rapidly yields 4,5-dihydro-3(2H)-pyridazinones, a privileged pharmacophore in cardiovascular and anti-inflammatory drug design.
Handling, Storage, and Safety
To maintain the integrity of 4-oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid over long-term storage, specific environmental controls must be implemented:
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Temperature: Store sealed in a dry environment at 2–8 °C[1]. While stable at room temperature for short periods (e.g., during shipping), prolonged exposure to heat can induce decarboxylation or degradation of the keto-acid chain.
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Moisture Sensitivity: The compound should be protected from excessive moisture to prevent non-specific hydrogen bonding agglomeration, which can complicate accurate weighing and dissolution in anhydrous solvents during subsequent synthetic steps.
References
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National Institutes of Health (NIH). "Bright, Red Single-Molecule Emitters: Synthesis and Properties of Environmentally Sensitive Dicyanomethylenedihydrofuran (DCDHF) Fluorophores." PMC. Available at:[Link]
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